N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide
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Description
This compound is a complex organic molecule that contains an indole group and a carboxamide group. Indole is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Carboxamides, the class of organic compounds characterized by a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2), are common in many kinds of medications .
Molecular Structure Analysis
The molecular structure of this compound, as with any organic molecule, would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The indole portion of the molecule might undergo electrophilic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl or the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-[[(E)-3-methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(22,23)10-4-8-17-15(20)7-9-18-16(21)14-11-12-5-2-3-6-13(12)19-14/h2-6,10-11,19H,7-9H2,1H3,(H,17,20)(H,18,21)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBQDQJUUUWUTB-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)CCNC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)CCNC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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